

Analytical methods for detecting 9-Angeloylretronecine N-oxide in honey

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Compound of Interest

Compound Name: 9-Angeloylretronecine N-oxide

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Application Note: Detection of 9-Angeloylretronecine N-oxide in Honey

ANALYTICAL METHODS FOR DETECTING 9-ANGELOYLRETRONECINE N-OXIDE IN HONEY

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species.[1] These compounds can contaminate food sources, including honey, when bees forage on PA-producing plants.[1] PAs, particularly their N-oxide forms like **9-Angeloylretronecine N-oxide**, are of significant concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[2] Regulatory bodies worldwide are increasingly monitoring PA levels in food to ensure consumer safety. This application note provides a detailed protocol for the extraction, clean-up, and quantification of PAs and their N-oxides, such as **9-Angeloylretronecine N-oxide**, in honey using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method described is based on established protocols for multi-analyte PA detection in complex food matrices.[3][4]

Principle

The analytical procedure involves the extraction of PAs from a homogenized honey sample using an acidic solution. To determine the total PA content, a reduction step is included where PA N-oxides (PANOs) are converted to their corresponding free base PAs using zinc dust.[1] The extract is then purified using solid-phase extraction (SPE) with a strong cation exchange (SCX or MCX) cartridge to remove matrix interferences.[5] Following elution and concentration, the final extract is analyzed by UHPLC-MS/MS, which provides the high sensitivity and selectivity required for detecting trace levels of these contaminants.[6]

Experimental Protocols

1. Reagents and Materials

- Solvents: Acetonitrile, Methanol, Ethyl Acetate (LC-MS grade)
- Acids: Sulfuric acid, Formic acid (analytical grade)
- Bases: Ammonia solution (25%)
- Reagents: Zinc dust, Triethylamine, Ammonium acetate
- Water: Ultrapure water (18.2 MΩ·cm)
- Standards: Analytical standard of **9-Angeloylretronecine N-oxide** and its corresponding free base, 9-Angeloylretronecine (if available). A mixed standard solution of relevant PAs is recommended for method development.[7]
- SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (e.g., 6 cc, 150 mg).
- Filters: 0.2 µm PVDF syringe filters.[1]
- Labware: 50 mL polypropylene centrifuge tubes, glass test tubes, volumetric flasks.

2. Standard Solution Preparation

- Stock Solutions: Prepare individual stock solutions of PA standards (e.g., 100 µg/mL) in methanol or acetonitrile.[7] Store at 4°C or -20°C.

- Working Standard Mixture: Prepare an intermediate mixed standard solution (e.g., 1 µg/mL) by diluting the stock solutions in a suitable solvent.[\[7\]](#)
- Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture. For honey analysis, it is crucial to prepare matrix-matched calibrants by spiking blank honey extract to compensate for matrix effects.[\[1\]](#) A typical calibration range is 0.5 to 20 µg/L.[\[3\]](#)

3. Sample Preparation: Extraction and Clean-up

This protocol is a comprehensive procedure for extracting both free PAs and their N-oxides.

- Homogenization: Weigh 2 to 5 g of a well-mixed honey sample into a 50 mL centrifuge tube.[\[7\]](#)
- Extraction: Add 20 mL of 0.05 M sulfuric acid to the tube.[\[1\]](#) Shake vigorously until the honey is completely dissolved.
- Reduction of N-oxides: Add approximately 1 g of zinc dust to the solution to reduce the N-oxides to their free base forms.[\[1\]](#) Allow the reaction to proceed overnight, or for a validated shorter duration with agitation.[\[1\]](#)
- Centrifugation: Centrifuge the sample at 4,000-5,000 g for 10 minutes.[\[1\]](#)
- SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3-9 mL of methanol, followed by 3-9 mL of 0.05 M sulfuric acid or ultrapure water.[\[1\]](#) Do not let the cartridge dry out.
- Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge sequentially with 6-12 mL of water and 6-12 mL of methanol to remove polar and non-polar interferences.[\[1\]](#) Dry the cartridge under vacuum or nitrogen for 2-10 minutes.[\[1\]](#)[\[7\]](#)
- Elution: Elute the PAs from the cartridge using 5-12 mL of a freshly prepared elution solvent. Common elution solvents include 5% ammonia in methanol or a mixture of ethyl acetate,

methanol, acetonitrile, ammonia, and triethylamine (e.g., 8:1:1:0.1:0.1 v/v).^{[1][7]}

- Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.^{[1][7]} Reconstitute the residue in a known volume (e.g., 0.4 mL) of the initial mobile phase (e.g., 5% methanol in water).^{[1][7]}
- Filtration: Filter the reconstituted solution through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.^[1]

4. UHPLC-MS/MS Analysis

The following are typical parameters and can be optimized for specific instruments.

- UHPLC System: Agilent 1200 Series or Waters ACQUITY UPLC system.^{[1][3]}
- Analytical Column: A C18 reversed-phase column, such as an ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm).^{[3][4]}
- Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.^{[3][4]}
- Mobile Phase B: Methanol.^{[3][4]}
- Flow Rate: 0.3 mL/min.^{[3][4]}
- Column Temperature: 30°C.^{[3][4]}
- Injection Volume: 5 µL.
- Gradient Elution: A suitable gradient to separate the target analytes. For example, starting at 5% B, increasing to 95% B over 15 minutes, holding for 3 minutes, and re-equilibrating for 6 minutes.^[8]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions, cone voltages, and collision energies must be optimized for 9-

Angeloylretronecine and other target PAs.

Data Presentation

The performance of analytical methods for PAs in honey is typically validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes typical quantitative data from validated methods for a range of PAs in honey, which would be representative for **9-Angeloylretronecine N-oxide** analysis.

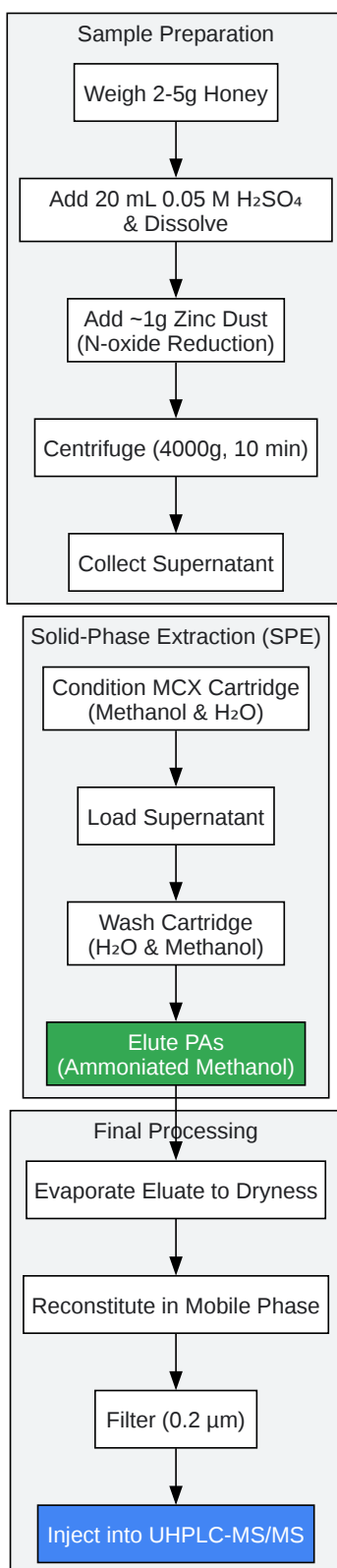
Table 1: Typical Method Performance Parameters for PA Analysis in Honey

Parameter	Typical Value Range	Reference
Linearity (R^2)	> 0.99	[9]
LOD ($\mu\text{g/kg}$)	0.06 - 2.03	[3][4]
LOQ ($\mu\text{g/kg}$)	0.22 - 6.78	[3][4]
Recovery (%)	66.3 - 114.5	[1][3]
Precision (RSD%)	2.3 - 14.6	[1]

Note: LOD, LOQ, and recovery are highly compound- and matrix-dependent. These values represent the range observed across multiple PAs in validated studies. Specific validation for **9-Angeloylretronecine N-oxide** is required.

Visualizations

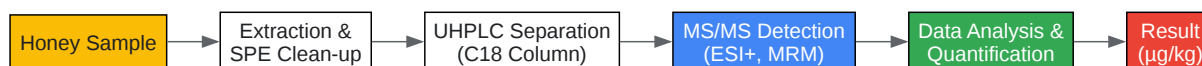
Diagram 1: Experimental Workflow for PA Extraction from Honey



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Caption: Workflow for the extraction and clean-up of PAs from honey.

Diagram 2: Overall Analytical Logic



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Caption: Logical flow of the complete analytical method.

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